L-Sorbitol

概要

説明

It was first discovered in the berries of the mountain ash by a French chemist in 1872 . L-Sorbitol is widely used as a sweetening agent in various food products and pharmaceuticals due to its pleasant taste and low caloric content.

準備方法

Synthetic Routes and Reaction Conditions: L-Sorbitol is typically synthesized through the catalytic hydrogenation of glucose. The process involves the use of a nickel catalyst under high pressure and temperature conditions. The reaction can be summarized as follows:

C6H12O6+H2→C6H14O6

Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of glucose solutions. The process is carried out in reactors equipped with nickel catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through crystallization and drying processes .

化学反応の分析

Types of Reactions: L-Sorbitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form sorbose using mild oxidizing agents such as nitric acid.

Reduction: It can be reduced to form hexitol derivatives using hydrogen gas and a suitable catalyst.

Substitution: this compound can undergo substitution reactions to form esters and ethers in the presence of appropriate reagents.

Major Products:

Oxidation: Sorbose

Reduction: Hexitol derivatives

Substitution: Esters and ethers

科学的研究の応用

Food Industry Applications

L-Sorbitol is extensively used in the food industry due to its sweetening properties and ability to retain moisture. Its low-calorie content makes it an attractive alternative to sucrose, particularly in products aimed at weight management.

Sweetener and Humectant

- Low-Calorie Sweetener : this compound has about 60% of the sweetness of sucrose, making it suitable for low-calorie and sugar-free products. It does not cause a spike in blood glucose levels, which is beneficial for diabetic consumers .

- Moisture Retention : As a humectant, this compound helps maintain moisture in baked goods, extending shelf life and improving texture .

Anticariogenic Properties

Research indicates that this compound does not ferment in the mouth, thus reducing the risk of dental caries compared to traditional sugars. This property has led to its incorporation in sugar-free chewing gums and dental care products .

Pharmaceutical Applications

This compound's unique chemical properties make it valuable in pharmaceuticals, particularly as a laxative and excipient.

Laxative Use

This compound is utilized as an osmotic laxative to treat constipation. It works by drawing water into the intestines, thus facilitating bowel movements. Clinical studies have shown its effectiveness in increasing stool water content and frequency of bowel movements .

Drug Formulation

In drug formulations, this compound serves as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to maintain moisture content can enhance the stability of certain medications .

Biotechnology Applications

This compound is increasingly being explored in biotechnological processes due to its role as a substrate for microbial fermentation.

Microbial Production

Recent studies have demonstrated that specific strains of bacteria, such as Zymomonas mobilis, can efficiently convert sugars into this compound under optimized fermentation conditions. This bioconversion process has potential applications in sustainable production methods .

Enzyme Stabilization

This compound has been shown to stabilize enzymes during biochemical reactions, enhancing their activity and longevity in various industrial processes . For example, it can prevent enzyme denaturation, thereby improving efficiency in biocatalytic applications.

Case Study: Sorbitol Production from Sugarcane Bagasse

A study investigated the production of this compound from sugarcane bagasse using thermally adapted Zymomonas mobilis. The results indicated maximum sorbitol concentrations of 31.23 g/L from molasses and 30.45 g/L from a mixture of molasses and sugarcane bagasse hydrolysate . This demonstrates the viability of using agricultural waste for sustainable sorbitol production.

Case Study: Clinical Use as a Laxative

A clinical trial assessed the efficacy of this compound as an osmotic laxative in patients with constipation. The findings revealed significant improvements in stool frequency and consistency among participants treated with this compound compared to placebo groups .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Sweetener, Humectant | Low-calorie alternative; moisture retention |

| Pharmaceutical | Laxative; Drug excipient | Effective treatment for constipation; stabilizer |

| Biotechnology | Microbial fermentation | Sustainable production; enzyme stabilization |

作用機序

L-Sorbitol exerts its effects primarily through its osmotic properties. In the gastrointestinal tract, it draws water into the intestines, thereby stimulating bowel movements. This mechanism makes it effective as a laxative. Additionally, this compound is metabolized by certain bacteria in the gut, producing short-chain fatty acids that have beneficial effects on gut health .

類似化合物との比較

- Mannitol

- Xylitol

- Erythritol

- Lactitol

- Maltitol

L-Sorbitol’s unique combination of sweetness, low caloric content, and osmotic properties make it a valuable compound in various applications.

生物活性

L-Sorbitol, a sugar alcohol derived from glucose, is widely recognized for its applications in food, pharmaceuticals, and cosmetics. It serves as a low-calorie sweetener and humectant, but its biological activity extends beyond these roles. This article delves into the biological activity of this compound, examining its metabolic effects, pharmacokinetics, and potential health benefits, supported by recent research findings and case studies.

Metabolism and Absorption

This compound is metabolized primarily in the liver. It can be converted into fructose via sorbitol dehydrogenase (SDH), which plays a critical role in carbohydrate metabolism. Studies have shown that sorbitol acts as a substrate for various enzymes, influencing metabolic pathways significantly.

Key Findings:

- Sorbitol Utilization : Certain probiotics, such as Lactobacillus plantarum, can utilize sorbitol effectively, demonstrating its potential prebiotic effects .

- Pharmacokinetic Impact : Coadministration of sorbitol with lamivudine significantly affects the pharmacokinetic profile of the drug. For instance, doses of sorbitol (3.2 g to 13.4 g) resulted in a dose-dependent decrease in lamivudine's maximum concentration () and area under the curve (AUC) values .

Effects on Gut Microbiota

Sorbitol has been shown to influence the composition of gut microbiota. Research indicates that it does not adversely affect plaque microbial composition compared to other sugar alcohols like xylitol .

Case Study:

A three-week study on the effects of sorbitol on saliva and plaque microbiomes revealed no significant changes in microbial profiles, suggesting that it may not disrupt oral health when consumed in moderation .

Enzymatic Stability

Recent studies have highlighted this compound's ability to enhance the stability of certain enzymes. For example, the addition of sorbitol improved the thermostability of α-l-rhamnosidase from Aspergillus niger, increasing its half-life under heat treatment conditions significantly .

Table 1: Enzyme Stability Enhancement with Sorbitol

| Temperature (°C) | Half-Life Increase (fold) |

|---|---|

| 60 | 28 |

| 65 | 18 |

| 70 | 9 |

Health Benefits and Safety

This compound is generally recognized as safe (GRAS) when consumed in moderate amounts. It has been associated with several health benefits:

- Dental Health : Sorbitol does not contribute to dental caries formation, making it a favorable sweetener for oral health .

- Laxative Effect : Due to its osmotic properties, high doses of sorbitol can lead to gastrointestinal disturbances; however, this effect can be beneficial for individuals with constipation.

特性

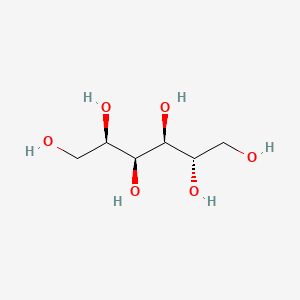

IUPAC Name |

(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042096 | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6706-59-8 | |

| Record name | L-Sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Glucitol?

A1: L-Glucitol has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol.

Q2: Is there any spectroscopic data available for L-Glucitol identification?

A2: Yes, researchers utilized HPLC analysis, infrared spectroscopy, optical rotation, and melting point measurements to identify L-Sorbitol produced from L-Fructose. []

Q3: Are there any structural features of L-Glucitol impacting enzyme activity?

A3: Research suggests that the C-6 atom of L-Glucitol plays a crucial role in the selectivity of the sorbitol permease. []

Q4: Can L-Glucitol be used as a substrate for enzyme-catalyzed reactions?

A4: Yes, L-Glucitol serves as a substrate for the enzyme sorbitol dehydrogenase, which catalyzes its oxidation to D-fructose. [, ] This reaction is reversible and NADH-dependent. []

Q5: Is the conversion of L-Glucitol to D-Sorbose stereospecific?

A5: Yes, the bacterium Stenotrophomonas maltophilia Ac can convert L-Glucitol to D-sorbose through a specific metabolic pathway. []

Q6: Are there alternative methods for D-sorbose production from L-Glucitol?

A6: Yes, researchers have explored using an L-glucitol oxidizing dehydrogenase from Bradyrhizobium japonicum USDA 110 for D-sorbose production, employing enzymatic or electrochemical cofactor regeneration. [, ]

Q7: Can L-Glucitol be used in the production of other valuable compounds?

A7: Studies show that Gluconobacter spp. can produce various metabolites from L-Glucitol, contributing to the research on L-ascorbic acid production. []

Q8: Does L-Glucitol have any inhibitory effects on enzymes?

A8: L-Glucitol has been identified as a good inhibitor of the enzyme D-glucose 6-phosphate-1L-myoinositiol 1-phosphate cyclase. []

Q9: Is L-Glucitol metabolized differently compared to other polyols?

A9: Research indicates that sheep liver sorbitol dehydrogenase exhibits different kinetic constants for L-Glucitol compared to other polyol substrates, suggesting variations in its metabolism. [, ]

Q10: Are there specific transporters involved in L-Glucitol uptake and efflux?

A10: Yes, a sorbitol permease has been identified in rabbit papillary cells (PAP-HT25), responsible for the efflux of sorbitol in response to changes in osmolality. []

Q11: Can L-Glucitol be utilized in fermentation processes?

A11: Research shows that L-Glucitol can be used as a carbon source for the production of dihydroxyacetone (DHA) by marine bacteria, highlighting its potential in bioconversion processes. []

Q12: Does L-Glucitol impact the production of secondary metabolites in plant cell cultures?

A12: Studies demonstrate that sorbitol treatments can influence the production of phenolic compounds and terpenoids in Ocimum basilicum L. cell suspension cultures, indicating its potential in plant biotechnology applications. []

Q13: Can L-Glucitol be used in the development of enantioselective systems?

A13: Research highlights the use of this compound as a template in the synthesis of homochiral helical cages, which exhibit enantioselective binding properties, showcasing its potential in supramolecular chemistry and chiral recognition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。